1,1,1,3,3-Pentafluoropropane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoropropane can be synthesized through the addition reaction between acetylene and halogen, followed by further fluorination . The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrially, pentafluoropropane is produced by companies such as Honeywell and Sinochem . The production process involves the use of advanced chemical engineering techniques to ensure the compound’s stability and effectiveness for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Pentafluoropropane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the removal of fluorine atoms, typically using reducing agents such as hydrogen.
Substitution: This reaction involves the replacement of fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, oxygen, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include various fluorinated organic compounds, which have applications in different industrial processes.
Scientific Research Applications
Pentafluoropropane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which pentafluoropropane exerts its effects involves its interaction with various molecular targets and pathways. For example, in its use as a vapocoolant spray, it works by rapidly evaporating and absorbing heat from the skin, thereby numbing the area . The compound’s unique chemical structure allows it to interact with specific molecular targets, leading to its desired effects.
Comparison with Similar Compounds
Pentafluoropropane is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
1,1,1,2,2-pentafluoropropane: Another hydrofluorocarbon with similar applications but different chemical properties.
1,1,1,2,3-pentafluoropropane: Used in similar industrial applications but with different reactivity and stability.
Trichlorofluoromethane (CFC-11): An older compound used in foam blowing and refrigeration systems but with significant ozone depletion potential.
Dichlorofluoroethane (HCFC-141b): Another older compound with similar applications but also with ozone depletion potential.
Pentafluoropropane stands out due to its environmental friendliness, stability, and effectiveness in various applications.
Properties
IUPAC Name |
1,1,1,3,3-pentafluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5/c4-2(5)1-3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSNHSVIGIHOJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052110 | |
Record name | 1,1,1,3,3-Pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor; Liquid, Colorless compressed gas or liquefied gas with a slight ethereal odor; [CHEMINFO] Ether-like odor; [MSDSonline] | |
Record name | Propane, 1,1,1,3,3-pentafluoro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,3,3-Pentafluoropropane | |
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CAS No. |
460-73-1 | |
Record name | 1,1,1,3,3-Pentafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | HFC 245fa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentafluoropropane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propane, 1,1,1,3,3-pentafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,1,3,3-Pentafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane, 1,1,1,3,3-pentafluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PENTAFLUOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA9UOF49CY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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